5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide
Description
5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Properties
IUPAC Name |
5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3S/c17-13-3-1-2-12(8-13)16(4-6-23-7-5-16)20-24(21,22)15-9-14(18)10-19-11-15/h1-3,8-11,20H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZFFPSZSDECKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)NS(=O)(=O)C3=CN=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
5-fluoro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and the oxane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
